molecular formula C8H19ClN2 B1402565 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride CAS No. 1361112-81-3

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride

Cat. No.: B1402565
CAS No.: 1361112-81-3
M. Wt: 178.7 g/mol
InChI Key: OZDWYLMYUDMWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride is a chemical compound with a piperidine ring structure. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride typically involves the reaction of 1-methylpiperidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through crystallization or distillation to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes. The raw materials are mixed in precise proportions, and the reaction is monitored to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-piperidin-3-ylmethoxy)-ethanol
  • 2-(1-Methyl-piperidin-3-yloxy)-phenylamine
  • 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

Uniqueness

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride stands out due to its specific piperidine ring structure and the presence of an ethylamine group. This unique combination imparts distinct chemical and biological properties, making it valuable in various applications.

Biological Activity

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride, also known by its CAS number 1361112-81-3, is a compound of significant interest in medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a piperidine derivative characterized by the presence of a methyl group on the nitrogen atom of the piperidine ring. Its structural formula can be represented as follows:

C8H18ClN\text{C}_8\text{H}_{18}\text{ClN}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.

Potential Mechanisms Include:

  • Receptor Binding: Interaction with serotonin receptors (5-HT receptors) may influence mood and anxiety levels.
  • Enzyme Modulation: Inhibition or activation of specific enzymes involved in metabolic pathways could lead to therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0025 - 0.015 mg/mL
Candida albicans16.69 - 78.23 µM

These results indicate promising potential for developing new antimicrobial agents based on this compound .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The study found that the compound exhibited significant antibacterial activity against common pathogens such as S. aureus and E. coli, supporting its potential use in treating infections .

Study 2: Neuropharmacological Effects

In another investigation focused on neuropharmacology, researchers explored the effects of this compound on anxiety-related behaviors in animal models. The results suggested that it could reduce anxiety-like behaviors, potentially through serotonergic mechanisms .

Properties

IUPAC Name

2-(1-methylpiperidin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDWYLMYUDMWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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